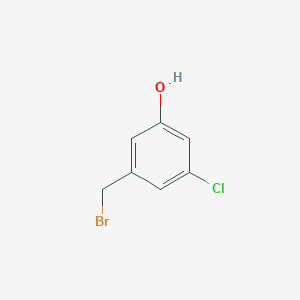

3-(Bromomethyl)-5-chlorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrClO |

|---|---|

Molecular Weight |

221.48 g/mol |

IUPAC Name |

3-(bromomethyl)-5-chlorophenol |

InChI |

InChI=1S/C7H6BrClO/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,4H2 |

InChI Key |

JGQVKHITCKVEFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Routes to 3-(Bromomethyl)-5-chlorophenol and its Analogs

The construction of the this compound scaffold can be approached through several distinct synthetic routes. These methods can be broadly categorized into multi-step syntheses from simple, commercially available starting materials and direct, regioselective bromination of appropriately substituted phenolic compounds.

Multi-Step Synthesis from Readily Available Precursors

Multi-step syntheses offer a versatile approach to this compound and its analogs, allowing for the systematic construction of the target molecule from simpler precursors. These pathways often involve the initial formation of a substituted aniline (B41778) or phenol (B47542), followed by functional group interconversions to introduce the desired bromomethyl and chloro substituents. A common strategy involves the preparation of 3-amino-5-chlorophenol (B1287482) or a related intermediate, which can then be further functionalized.

A widely employed method for the synthesis of key aniline intermediates is the reduction of corresponding nitro compounds. For instance, 3-amino-5-chlorobenzonitrile (B1278834) can be prepared from 3-chloro-5-nitrobenzonitrile. This transformation can be effectively carried out using various reducing agents. Common methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media also provide mild and effective conditions for this conversion. commonorganicchemistry.com The resulting amino group can then be diazotized and hydrolyzed to yield the corresponding phenol.

A patent describes the preparation of 3-bromo-5-chloroaniline (B31250) from 3-bromo-5-chloronitrobenzene using reduction with Raney nickel and hydrazine (B178648) hydrate, achieving a high yield of 98%. google.comgoogle.com Another variation uses reduced iron powder in glacial acetic acid, resulting in a 93% yield. google.com These methods highlight the efficiency of nitro group reduction in the synthesis of key aniline precursors.

| Precursor | Reducing Agent/Conditions | Product | Yield (%) |

| 3-bromo-5-chloronitrobenzene | Raney-Ni, hydrazine hydrate, ethanol (B145695), 80°C | 3-bromo-5-chloroaniline | 98 |

| 3-bromo-5-chloronitrobenzene | Reduced iron powder, glacial acetic acid, room temp | 3-bromo-5-chloroaniline | 93 |

This table summarizes reduction methods for a nitro-precursor leading to a key aniline intermediate.

The conversion of a halogenated aniline to the corresponding phenol is a crucial step in many synthetic routes. This is typically achieved through a diazotization reaction followed by hydrolysis. The aniline is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid), to form a diazonium salt. This intermediate is often not isolated but is directly subjected to hydrolysis, usually by heating the aqueous solution, to afford the desired phenol.

A patented method for preparing 3-bromo-5-chlorophenol (B1291525) involves the diazotization of 3-bromo-5-chloroaniline with sodium nitrite in the presence of hydrobromic acid, followed by hydrolysis of the resulting diazonium salt. google.com This procedure underscores the utility of this classic transformation in the synthesis of substituted phenols.

Regioselective Bromination Techniques on Phenolic Substrates

Direct bromination of a phenolic substrate offers a more convergent approach to this compound. However, controlling the regioselectivity of the bromination can be challenging due to the activating nature of the hydroxyl group. libretexts.org The electronic properties of the substituents on the phenol ring play a critical role in directing the incoming electrophile.

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. For the bromination of phenols, reagents like N-bromosuccinimide (NBS) are often preferred over molecular bromine (Br₂) as they can offer better control and milder reaction conditions. brainly.comwikipedia.org The use of NBS can lead to high yields of monobrominated products, with the position of bromination being influenced by the solvent and other substituents on the ring. wikipedia.orgresearchgate.net For electron-rich aromatic compounds like phenols, using dimethylformamide (DMF) as the solvent with NBS can result in high para-selectivity. wikipedia.org

The bromination of phenols is an electrophilic substitution reaction where the hydroxyl group strongly activates the aromatic ring, directing substitution to the ortho and para positions. brainly.com The reaction mechanism involves the generation of a bromine electrophile which is then attacked by the electron-rich phenol ring. brainly.com The regioselectivity can be influenced by factors such as the choice of brominating agent, solvent, and the presence of catalysts. researchgate.netchemistryviews.org

| Substrate | Brominating Agent | Solvent | Key Observation |

| Phenol | N-Bromosuccinimide (NBS) | Acetonitrile | Efficient nuclear monobromination at room temperature with NH₄OAc as a catalyst. researchgate.net |

| Phenol | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | High levels of para-selectivity are achieved. wikipedia.org |

| Phenols | Trimethylsilyl bromide (TMSBr) and (4‐ClC₆H₄)₂SO | Acetonitrile | High regioselectivity for para-bromination. chemistryviews.org |

This table illustrates various conditions for the regioselective bromination of phenolic substrates.

Electrochemical methods present a greener and more controlled alternative to traditional chemical halogenation. globalscientificjournal.com In this technique, an electric current is used to generate the halogenating species in situ, often from a halide salt. This approach can minimize the use of hazardous reagents and byproducts. The reaction conditions, such as current density and electrode material, can be precisely controlled to influence the reaction's efficiency and selectivity. Electrochemical halogenation of phenols has been demonstrated to be a viable method for producing halogenated phenol derivatives, which are important intermediates in various industries. globalscientificjournal.com

Halogenation Strategies for Phenolic Aromatic Systems

The synthesis of halogenated phenolic compounds such as this compound relies on strategic electrophilic aromatic substitution reactions. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group, which significantly influences the regioselectivity of halogenation. This strong directing effect often allows for substitutions on phenols without the need for a catalyst.

Direct halogenation of phenol with elemental bromine, for instance, typically occurs in a polar solvent like water and leads to the formation of 2,4,6-tribromophenol (B41969) due to the high activation of the ring. To achieve selective mono-halogenation, milder conditions are necessary. This can be accomplished by conducting the reaction in solvents of lower polarity, such as chloroform (B151607) or carbon disulfide, at reduced temperatures.

For the synthesis of a molecule like this compound, a plausible precursor is 3-chlorophenol (B135607). The introduction of the bromomethyl group involves a specific type of halogenation known as bromomethylation. This reaction typically employs formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen bromide. The reaction proceeds via an electrophilic attack on the aromatic ring. However, the regioselectivity is a critical challenge. The hydroxyl and chloro substituents on 3-chlorophenol both direct incoming electrophiles to the ortho and para positions. This makes the direct, selective introduction of a bromomethyl group at the 5-position (meta to both existing groups) a non-trivial synthetic step that may require multi-step strategies involving protecting groups or functional group interconversions to achieve the desired substitution pattern.

Alternative halogenating agents and methods are also employed to control selectivity and improve reaction conditions. For instance, N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination and can also be used for ring bromination under specific conditions. Furthermore, methods utilizing mixtures of halogens with hydrogen peroxide have been developed, where the hydrogen peroxide reoxidizes the formed hydrogen halide back to the elemental halogen, avoiding its accumulation. Visible light-mediated halogenation represents a more recent approach, often proceeding under milder conditions.

Table 1: Comparison of Halogenation Strategies for Phenolic Compounds

| Strategy | Reagents | Conditions | Selectivity | Notes |

|---|---|---|---|---|

| Direct Halogenation | Br₂ in H₂O | Room Temperature | Low (polyhalogenation) | Highly activated ring leads to multiple substitutions, typically at ortho and para positions. |

| Controlled Halogenation | Br₂ in CS₂ or CHCl₃ | Low Temperature | Moderate (mono-halogenation) | Less polar solvents temper the reactivity, favoring mono-substitution at the para or ortho position. |

| Bromomethylation | HCHO, HBr | Varies | Dependent on substrate | Introduces a -CH₂Br group. Regioselectivity is governed by existing ring substituents. |

| NBS Bromination | N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light | Benzylic > Aromatic | Primarily used for brominating benzylic positions but can functionalize activated rings. |

| Oxidative Halogenation | Br₂, H₂O₂ | 0 to 100°C | Good | Hydrogen peroxide regenerates the halogen, preventing byproduct formation. researchgate.net |

| Photochemical Halogenation | HBr/HCl, Oxidant, Photocatalyst | Visible Light | Varies | A modern approach using light to generate halogen radicals under mild conditions. rsc.org |

Stereochemical Control in Synthesis (if applicable to specific derivatizations)

The parent molecule, this compound, is achiral and possesses a plane of symmetry; therefore, its direct synthesis does not involve any stereochemical considerations. However, stereochemical control becomes a crucial aspect during the synthesis of specific chiral derivatives originating from this compound. The benzylic carbon of the bromomethyl group is a key site for functionalization, and reactions at this position can lead to the formation of a new stereocenter.

Derivatization of the bromomethyl group, which behaves as a benzylic bromide, can proceed through various mechanisms, most commonly a nucleophilic substitution (SN2) reaction. When this compound is reacted with a chiral, non-racemic nucleophile, the product will be a mixture of diastereomers. The degree of stereochemical control in such reactions depends on the nature of the nucleophile, the substrate, and the reaction conditions.

Alternatively, if the substitution reaction is performed with an achiral nucleophile on a derivative where a pre-existing stereocenter is already present elsewhere in the molecule, diastereoselectivity must be considered.

A key concept in these transformations is stereospecificity, where different stereoisomers of a starting material react to give different stereoisomers of the product. For instance, if a chiral derivative of this compound were to undergo a concerted SN2 reaction, the configuration of the resulting product would be directly related to the configuration of the starting material, typically with inversion of stereochemistry. While not all stereoselective reactions are stereospecific, reactions that are stereospecific are inherently stereoselective.

Novel Synthetic Approaches and Methodological Advancements

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves re-evaluating traditional methods in terms of atom economy, solvent and reagent choice, and energy consumption.

One of the primary considerations is the use of safer solvents. Traditional halogenation reactions often employ chlorinated solvents like chloroform or carbon tetrachloride, which are toxic and environmentally persistent. Green alternatives include the use of water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions. For instance, a protocol for synthesizing substituted phenols via ipso-hydroxylation of arylboronic acids has been developed using ethanol as a benign solvent. nih.gov

The choice of reagents is also critical. Elemental bromine and chlorine are hazardous, and their use presents significant safety challenges. Green approaches might involve using solid, less volatile halogenating agents like N-bromosuccinimide (NBS) or generating the halogenating species in situ from safer precursors like sodium halides. nih.gov The use of hydrogen peroxide as an oxidant in conjunction with hydrogen halides is another green strategy, as the only byproduct is water. nih.gov

Energy efficiency can be improved by employing alternative energy sources such as microwave irradiation or ultrasound. These techniques can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions, thereby reducing energy consumption compared to conventional heating. masterorganicchemistry.com

Finally, catalytic methods are central to green chemistry as they can replace stoichiometric reagents, leading to less waste and higher atom economy. The development of recyclable catalysts further enhances the sustainability of the process.

Table 2: Green Chemistry Approaches for Phenolic Compound Synthesis

| Principle | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Use of chlorinated solvents (e.g., CHCl₃, CCl₄) | Use of water, ethanol, or solvent-free conditions | Reduced toxicity and environmental impact. masterorganicchemistry.com |

| Safer Reagents | Elemental bromine (Br₂) or chlorine (Cl₂) | In situ generation from NaBr/NaCl; use of NBS | Improved handling safety, reduced volatility and toxicity. nih.gov |

| Waste Prevention | Use of stoichiometric reagents | Catalytic methods; use of H₂O₂ as an oxidant (byproduct is H₂O) | Higher atom economy, reduced waste streams. nih.gov |

| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation, sonochemistry | Faster reactions, lower energy consumption, milder conditions. masterorganicchemistry.com |

Catalytic Approaches to Functionalization and Derivatization

Catalysis offers powerful tools for both the synthesis (functionalization) and subsequent modification (derivatization) of this compound, providing efficient and selective pathways to complex molecules. researchgate.net

Catalytic Functionalization for Synthesis: Modern synthetic chemistry has seen a surge in transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of functional groups onto an aromatic ring, bypassing traditional multi-step sequences. researchgate.net While direct triple C-H functionalization to produce this compound in one step is challenging, catalytic methods are crucial for preparing key precursors. For example, palladium-catalyzed reactions can be used to selectively introduce substituents onto a phenol ring. researchgate.net Copper-catalyzed aerobic oxygenation provides another biomimetic route to functionalize phenols. These catalytic approaches are pivotal in addressing long-standing challenges of chemo- and regioselectivity in phenol synthesis. researchgate.net

Catalytic Derivatization: this compound contains two primary functional handles for derivatization: the phenolic hydroxyl group and the reactive bromomethyl group.

Derivatization of the Hydroxyl Group: The -OH group can undergo catalytic O-alkylation or O-acylation. For instance, palladium catalysts can be employed for the etherification of phenols.

Derivatization of the Bromomethyl Group: The benzylic bromide is an excellent electrophile for a wide range of catalytic cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination can be used to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position, allowing for the introduction of diverse aryl, alkynyl, vinyl, or amino moieties.

Table 3: Potential Catalytic Derivatization Reactions of this compound

| Reaction Type | Reagent | Catalyst | Functional Group Modified | Product Type |

|---|---|---|---|---|

| O-Arylation | Aryl Halide | Pd or Cu catalyst | Phenolic -OH | Diaryl Ether |

| Suzuki Coupling | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) | -CH₂Br | Diaryl Methane Derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst | -CH₂Br | Propargyl Phenol Derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst | -CH₂Br | Benzylamine Derivative |

| Cyanation | Cyanide Source (e.g., KCN) | Phase Transfer Catalyst | -CH₂Br | Benzyl Nitrile Derivative |

Flow Chemistry and Continuous Synthesis Applications for Scalability

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. The synthesis of this compound, which involves potentially hazardous halogenation steps, is an ideal candidate for a continuous flow approach.

The primary advantages of flow chemistry stem from the use of microreactors or tubular reactors with small internal volumes. This leads to a very high surface-area-to-volume ratio, enabling superior heat and mass transfer. For highly exothermic reactions like halogenation, this allows for precise temperature control, preventing thermal runaways and reducing the formation of unwanted byproducts.

Safety is significantly enhanced because only a small amount of reactive material is present in the reactor at any given moment. The generation and immediate use of hazardous reagents, can be integrated into the flow process, minimizing risks associated with their transport and storage.

From a scalability perspective, increasing production in a flow system is achieved by simply running the process for a longer duration or by "scaling out" (running multiple reactors in parallel), rather than redesigning larger, more complex batch reactors. This makes the transition from laboratory-scale discovery to industrial-scale production more seamless. Multi-step syntheses can be "telescoped" by linking several flow modules together, where the output of one reactor feeds directly into the next. This reduces the need for manual handling and purification of intermediates, saving time and resources. For the synthesis of this compound, a telescoped process could involve the continuous chlorination of a phenol precursor in one module, followed by bromomethylation in a subsequent module.

Table 4: Comparison of Batch vs. Flow Synthesis for Halogenated Phenols

| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow |

|---|---|---|---|

| Heat Transfer | Poor; risk of localized hot spots | Excellent | Better temperature control, reduced byproducts, improved safety. |

| Mass Transfer | Often limited by stirring speed | Rapid and efficient mixing | Higher reaction rates, improved yields. |

| Safety | Large quantities of hazardous materials | Small reactor hold-up volume | Minimized risk of thermal runaway and exposure. |

| Scalability | Requires reactor redesign ("scaling up") | Longer run time or parallel reactors ("scaling out") | Simpler and faster transition from lab to production. |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring | High reproducibility and product consistency. |

| Multi-step Reactions | Requires isolation of intermediates | "Telescoping" of reaction steps is possible | Reduced manual handling, less waste, shorter overall synthesis time. |

Mechanistic Investigations of Chemical Transformations and Reactivity

Nucleophilic Substitution Reactions at the Bromomethyl Center

The carbon atom of the bromomethyl group in 3-(Bromomethyl)-5-chlorophenol is a primary benzylic carbon. This structural feature makes it highly susceptible to nucleophilic attack via an Sₙ2 mechanism. The adjacent benzene ring stabilizes the transition state, accelerating the rate of substitution compared to a typical primary alkyl halide. The bromide ion is an excellent leaving group, further facilitating these reactions.

The electrophilic benzylic carbon readily undergoes alkylation reactions with a wide range of nucleophiles. Strong nucleophiles such as alkoxides, thiolates, and amines efficiently displace the bromide ion to form new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, respectively. acsgcipr.orgresearchgate.net These reactions are typically carried out in the presence of a base to deprotonate the nucleophile (in the case of thiols or phenols) or to neutralize the acid byproduct (in the case of amines).

The general mechanism is a classic Sₙ2 displacement. The nucleophile attacks the carbon atom of the bromomethyl group from the backside relative to the carbon-bromine bond. This concerted step involves the simultaneous formation of the new nucleophile-carbon bond and the cleavage of the carbon-bromine bond, leading to an inversion of configuration if the carbon were chiral.

The alkylation reactions described above are synthetically valuable for the formation of various derivatives.

Ethers: Reaction with an alkoxide (RO⁻) or a phenoxide (ArO⁻) through a Williamson-type ether synthesis yields the corresponding ether. For instance, treating this compound with sodium ethoxide would produce 1-chloro-3-(ethoxymethyl)-5-hydroxybenzene.

Amines: Primary and secondary amines react to form secondary and tertiary amines, respectively. The reaction with ammonia can yield the primary amine, though over-alkylation to form secondary and tertiary amines is a common side reaction.

Thioethers: Thiolates (RS⁻) are excellent nucleophiles and react rapidly to form thioethers, also known as sulfides. acsgcipr.orgmdpi.com This reaction is highly efficient for constructing carbon-sulfur bonds. acsgcipr.org

The following table summarizes these transformations:

| Nucleophile (Example) | Reagent | Product Type | Resulting Compound Name |

| Ethoxide | Sodium Ethoxide (NaOEt) | Ether | 1-Chloro-3-(ethoxymethyl)-5-hydroxybenzene |

| Ammonia | NH₃ | Primary Amine | (3-Chloro-5-hydroxyphenyl)methanamine |

| Ethanethiolate | Sodium Ethanethiolate (NaSEt) | Thioether | 1-Chloro-3-((ethylthio)methyl)-5-hydroxybenzene |

If a nucleophilic moiety is present within the same molecule or is introduced via a tether, intramolecular nucleophilic substitution can occur, leading to the formation of cyclic compounds. nih.govrsc.org For example, if the phenolic hydroxyl group is first alkylated with a reagent containing a terminal nucleophile (e.g., 3-bromopropanol), the resulting intermediate possesses an alkoxide that can attack the bromomethyl center. This intramolecular Sₙ2 reaction would result in the formation of a cyclic ether.

Such cyclization reactions are governed by factors including ring size (5- and 6-membered rings are generally favored), the nature of the nucleophile, and reaction conditions. These pathways are synthetically useful for constructing polycyclic frameworks. mdpi.comnih.gov

The electrophilic nature of the bromomethyl group makes this compound a potential alkylating agent for biological macromolecules. Nucleophilic residues in proteins, such as the thiol group of cysteine, the imidazole ring of histidine, or the epsilon-amino group of lysine, can attack the benzylic carbon. nih.gov This covalent modification can alter the structure and function of the protein. Similarly, nucleophilic sites on DNA and RNA bases can be alkylated, which can lead to genotoxicity. The high reactivity of benzylic halides towards soft nucleophiles like cysteine's sulfhydryl group makes them potent agents for interacting with biological systems. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a reaction class that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The rate and regioselectivity (i.e., the position of attack on the ring) are dictated by the combined electronic and steric effects of the three existing substituents: the hydroxyl (-OH), chloro (-Cl), and bromomethyl (-CH₂Br) groups.

The directing effects of the substituents determine the position of substitution for an incoming electrophile.

Hydroxyl (-OH) group: This is a strongly activating and ortho, para-directing group. vanderbilt.eduyoutube.com It powerfully donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack is at the ortho or para positions.

Chloro (-Cl) group: This is a deactivating but ortho, para-directing group. It withdraws electron density through induction (deactivating the ring) but can donate electron density through resonance, which preferentially stabilizes ortho and para attack.

Bromomethyl (-CH₂Br) group: This group is weakly deactivating due to the inductive electron withdrawal by the electronegative bromine atom. It is considered an ortho, para-director.

The following table summarizes the directing effects and the likely substitution sites:

| Position | Substituent | Directing Influence |

| C1 | -OH | Ortho, Para (to C2, C4, C6) - Dominant |

| C3 | -CH₂Br | Ortho, Para (to C2, C4) |

| C5 | -Cl | Ortho, Para (to C4, C6) |

Predicted Regioselectivity:

C2 and C6: These positions are ortho to the strongly activating hydroxyl group and are the most likely sites for electrophilic attack. C6 is also ortho to the chloro group.

C4: This position is para to the hydroxyl group, ortho to the bromomethyl group, and ortho to the chloro group. While electronically activated by the hydroxyl group, this position is flanked by two substituents, which may introduce significant steric hindrance, potentially disfavoring attack at this site compared to C2 and C6.

Therefore, electrophilic aromatic substitution on this compound is expected to yield primarily a mixture of 2- and 6-substituted products, with the powerful activating effect of the hydroxyl group overriding the influences of the other two substituents. youtube.comresearchgate.net

Nitration, Sulfonation, and Halogenation Studies on Phenolic Rings

Electrophilic aromatic substitution reactions on the phenolic ring of this compound are governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group. The chloro and bromo substituents are deactivating yet also ortho-, para-directing. The bromomethyl group is a weakly deactivating, meta-directing group. The cumulative effect of these groups determines the regioselectivity of incoming electrophiles.

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active electrophile. masterorganicchemistry.comyoutube.com For this compound, the hydroxyl group strongly directs the incoming nitro group to the positions ortho and para to it (positions 2, 4, and 6). The chloro and bromo substituents also direct to these positions. The bromomethyl group directs to position 1, which is already substituted. Therefore, nitration is expected to occur at the positions activated by the hydroxyl group.

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (–SO3H) and is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). wikipedia.orglibretexts.org The electrophile in this reaction is sulfur trioxide (SO3) or its protonated form. masterorganicchemistry.com Similar to nitration, the directing effects of the substituents on this compound will favor sulfonation at the positions ortho and para to the hydroxyl group. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with dilute hot aqueous acid. wikipedia.org

Halogenation: The introduction of additional halogen atoms (chlorine, bromine, or iodine) onto the aromatic ring is an electrophilic aromatic substitution reaction. libretexts.org These reactions typically require a Lewis acid catalyst, such as FeCl3 or AlCl3, to polarize the halogen molecule and increase its electrophilicity. masterorganicchemistry.com The hydroxyl group's strong activating and directing influence will again favor substitution at the available ortho and para positions.

| Reaction | Reagents | Expected Major Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-(Bromomethyl)-5-chloro-2-nitrophenol, 3-(Bromomethyl)-5-chloro-4-nitrophenol, 3-(Bromomethyl)-5-chloro-6-nitrophenol |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 3-(Bromomethyl)-5-chloro-2-hydroxybenzenesulfonic acid, 3-(Bromomethyl)-5-chloro-4-hydroxybenzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | 3-(Bromomethyl)-2-bromo-5-chlorophenol, 3-(Bromomethyl)-4-bromo-5-chlorophenol, 3-(Bromomethyl)-6-bromo-5-chlorophenol |

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a key site for a variety of chemical transformations, including esterification and etherification, which modify the properties of the parent molecule.

Esterification: Phenols can be converted to esters through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. libretexts.org Direct esterification with carboxylic acids is often slow for phenols. libretexts.org Therefore, more reactive derivatives like acid anhydrides or acyl chlorides are commonly used. libretexts.orgyoutube.com The reaction of this compound with an acyl chloride, for instance, would proceed via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a phenolic ester and hydrogen chloride. The reactivity of the phenol (B47542) can be enhanced by converting it to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. youtube.com

Etherification: The synthesis of phenol ethers can be achieved through various methods, with the Williamson ether synthesis being a common approach. wikipedia.org This method involves the deprotonation of the phenol with a strong base to form a phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.org For this compound, treatment with a base followed by reaction with an alkyl halide would yield the corresponding ether. For the synthesis of diaryl ethers, where the aryl halide is unreactive towards nucleophilic substitution, the Ullmann condensation, which uses a copper catalyst, can be employed. wikipedia.org

| Reaction | Reagents | Product Type |

| Esterification | Acyl Chloride (RCOCl), Pyridine | Phenolic Ester |

| Etherification (Williamson) | 1. NaOH 2. Alkyl Halide (R'-X) | Alkyl Aryl Ether |

| Etherification (Ullmann) | Aryl Halide (Ar-X), Cu catalyst, Base | Diaryl Ether |

The phenol moiety is susceptible to oxidation, which can proceed through various pathways, including advanced oxidation processes and radical-mediated mechanisms, often leading to the formation of quinones, polymeric products, and eventually, ring-opened species.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov For halogenated phenols, AOPs can lead to dehalogenation and degradation of the aromatic ring. nih.gov The process is initiated by the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring of this compound. This can lead to the formation of hydroxylated intermediates, followed by ring cleavage and mineralization to carbon dioxide, water, and inorganic halides.

The oxidation of phenols often proceeds via the formation of a phenoxyl radical. acs.org In the case of this compound, a one-electron oxidation would generate the corresponding 3-(bromomethyl)-5-chlorophenoxyl radical. These radicals can then undergo a variety of reactions, including coupling to form dimeric and polymeric products. acs.org The presence of halogen substituents can influence the subsequent reaction pathways of the phenoxyl radical. For instance, coupling of bromophenoxyl radicals has been shown to lead to the formation of polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs). acs.org

The reaction of phenols with hydroxyl radicals is a key step in their atmospheric oxidation. acs.orgresearchgate.net The hydroxyl radical can add to the aromatic ring, primarily at the ortho position, or abstract the hydrogen atom from the hydroxyl group to form a phenoxyl radical. acs.orgresearchgate.net The subsequent reactions of these intermediates with other atmospheric species like oxygen and nitrogen oxides lead to the formation of various degradation products, including nitrophenols and ring-opened compounds. acs.org

Oxidation Pathways of the Phenol Moiety

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro and bromo substituents on the aromatic ring of this compound serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules. mdpi-res.comustc.edu.cn

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com this compound could be coupled with a variety of boronic acids to introduce new aryl or alkyl substituents.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide to form a carbon-nitrogen bond.

The reactivity of the C-Br and C-Cl bonds in this compound towards oxidative addition to the metal catalyst will differ, with the C-Br bond generally being more reactive. This difference in reactivity could potentially allow for selective cross-coupling at the bromine-substituted position.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | Arylamine |

Suzuki, Sonogashira, Heck, and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. For a substrate like this compound, these reactions can theoretically occur at two positions: the chlorosubstituted aromatic carbon and the bromomethyl carbon.

The general mechanism for these coupling reactions involves a catalytic cycle initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent (organoboron in Suzuki, organotin in Stille, or a copper acetylide in Sonogashira) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The Heck reaction couples the organic halide with an alkene through a different pathway involving migratory insertion and beta-hydride elimination.

Due to the higher reactivity of benzylic halides compared to aryl chlorides in oxidative addition, it is anticipated that reactions would preferentially occur at the bromomethyl position under milder conditions. Selective activation of the C-Cl bond would likely require more forcing conditions or specialized catalyst systems designed for inert aryl chlorides. While the principles of these reactions are well-established, specific studies detailing the application of this compound as a substrate in Suzuki, Sonogashira, Heck, or Stille couplings are not extensively documented in the surveyed literature.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Key Mechanistic Steps |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira | Terminal Alkyne (with Cu(I) co-catalyst) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Stille | Organotin compound (organostannane) | Oxidative Addition, Transmetalation, Reductive Elimination |

Functionalization at the Halogenated Aromatic Positions

Functionalization at the C-Cl bond of this compound would typically proceed via cross-coupling chemistry. The C-Cl bond is generally less reactive than C-Br or C-I bonds in standard palladium-catalyzed reactions. Achieving selective coupling at the chloro position while preserving the bromomethyl group would necessitate a catalyst system with high activity towards aryl chlorides or a strategy where the more reactive bromomethyl group is protected or reacted in a prior step. Research into such selective functionalization specific to this molecule is sparse, but the principles of C-Cl bond activation are well-understood in broader contexts.

Radical Reactions and Photochemical Transformations

The presence of a bromomethyl group makes this compound a candidate for transformations involving radical intermediates. Homolytic cleavage of the C-Br bond, which is weaker than the C-Cl or C-H bonds in the molecule, can be initiated by heat or light.

Photoalkylation of Aromatic Systems

Photoalkylation reactions involve the light-induced generation of a radical species that subsequently adds to an aromatic ring. In principle, irradiation of this compound could lead to the formation of a 3-chloro-5-hydroxybenzyl radical. This electrophilic radical could then be trapped by electron-rich aromatic systems to form a new C-C bond, achieving a photo-Friedel-Crafts-type alkylation. However, specific experimental studies demonstrating this pathway for this compound are not described in the available literature.

Single Electron Transfer Processes in Photochemistry

Single Electron Transfer (SET) is a key mechanism in many photochemical reactions. In a SET process, an excited-state molecule can act as a potent oxidant or reductant, transferring an electron to or from another molecule. For this compound, a photochemical SET process could be initiated by a suitable photosensitizer. An excited sensitizer could transfer an electron to the molecule, forming a radical anion. This intermediate would be expected to rapidly fragment, cleaving the weak C-Br bond to release a bromide ion and generate the 3-chloro-5-hydroxybenzyl radical. This radical could then engage in subsequent reactions. While this is a plausible photochemical pathway, dedicated studies on the SET photochemistry of this specific compound are not prevalent.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

A quantitative understanding of the reactions involving this compound requires analysis of their kinetics and thermodynamics. Such studies would provide data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

For cross-coupling reactions, kinetic studies would help elucidate the rate-determining step of the catalytic cycle and optimize reaction conditions (e.g., temperature, catalyst loading, ligand choice). For instance, determining the rate constants for the oxidative addition at the C-Br versus the C-Cl bond would quantify the selectivity of the process.

Thermodynamic analysis, often supported by computational chemistry, can predict the feasibility of a given transformation by calculating the change in Gibbs free energy (ΔG). For radical reactions, this includes calculating bond dissociation energies (BDEs) to predict which bonds are most likely to cleave upon initiation. The C-Br bond in the bromomethyl group is expected to have a significantly lower BDE than the C-Cl bond on the aromatic ring. While general kinetic and thermodynamic data exist for related chlorinated phenols and benzyl halides, specific, detailed experimental or computational analyses for this compound are not readily found in the scientific literature.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of the atomic connectivity and molecular structure of 3-(Bromomethyl)-5-chlorophenol can be achieved.

¹H, ¹³C, and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

¹H NMR Spectroscopy

The proton (¹H) NMR spectrum provides information on the chemical environment, connectivity, and number of different protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the bromomethyl protons, and the phenolic hydroxyl proton. Based on the substitution pattern and known effects of similar functional groups, a predicted ¹H NMR spectrum can be described. chemicalbook.comrsc.org The aromatic region would display signals for three protons (H2, H4, and H6). The bromomethyl group (-CH₂Br) would appear as a singlet, typically in the range of 4.4-4.6 ppm. chemicalbook.comspectrabase.com The phenolic -OH proton signal is a broad singlet with a chemical shift that can vary depending on solvent and concentration. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 5.0 - 6.0 | Broad Singlet | - |

| H6 | ~6.85 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0 |

| H2 | ~6.95 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0 |

| H4 | ~7.10 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum for this compound would show seven unique signals: six for the aromatic carbons and one for the bromomethyl carbon. The carbons attached to electronegative atoms (O, Cl, Br) are significantly shifted downfield. For instance, the carbon bearing the hydroxyl group (C1) is expected around 155-157 ppm, while the carbons attached to chlorine (C5) and the bromomethyl group (C3) would also be downfield. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | ~156.5 |

| C2 | ~116.0 |

| C3 (C-CH₂Br) | ~142.0 |

| C4 | ~122.5 |

| C5 (C-Cl) | ~135.0 |

| C6 | ~114.5 |

2D NMR Techniques

To confirm the assignments made from 1D spectra and to piece together the molecular structure, 2D NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the aromatic protons H2, H4, and H6, confirming their adjacent relationships on the ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the ¹H signals for H2, H4, and H6 to their corresponding ¹³C signals, and the -CH₂- proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically 2-4 bonds). libretexts.orgresearchgate.net It connects proton signals to carbon signals over multiple bonds, allowing for the assembly of the entire molecular skeleton. Key expected correlations would include:

The -CH₂- protons showing correlations to the aromatic carbons C2, C3, and C4.

The aromatic proton H2 showing correlations to C4, C6, and C1.

The aromatic proton H4 showing correlations to C2, C6, C5, and C3.

Elucidation of Conformational Preferences

Conformational analysis provides insight into the three-dimensional arrangement of atoms in a molecule. For this compound, the primary source of conformational flexibility is the rotation around the C3-CH₂Br single bond. NMR spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), can be used to determine the preferred spatial orientation of the bromomethyl group relative to the aromatic ring. auremn.org.brnih.gov

An NOE experiment (such as NOESY or ROESY) detects through-space interactions between protons that are close to each other (typically <5 Å). By irradiating the bromomethyl (-CH₂) protons, an enhancement of the signals for the adjacent aromatic protons (H2 and H4) would be expected. The relative intensity of these NOE enhancements can provide information about the time-averaged proximity of these protons, thus indicating the preferred rotational conformation of the bromomethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₆BrClO), the presence of both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) results in a highly characteristic isotopic pattern for the molecular ion. nih.govmswil.comsisweb.com This pattern consists of major peaks at M, M+2, and M+4, whose relative intensities are a unique fingerprint for a molecule containing one bromine and one chlorine atom. youtube.com

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₇H₆BrClO)

| Ion | Exact Mass (Da) | Relative Intensity (%) |

|---|---|---|

| [C₇H₆³⁵Cl⁷⁹BrO]⁺ | 219.9423 | 76.5 |

| [C₇H₆³⁷Cl⁷⁹BrO]⁺ / [C₇H₆³⁵Cl⁸¹BrO]⁺ | 221.9394 | 100.0 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. Phenolic compounds can sometimes require derivatization (e.g., acetylation or silylation) to improve their chromatographic behavior, but many can be analyzed directly. nih.govnih.gov

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The resulting fragmentation pattern is reproducible and serves as a chemical fingerprint. libretexts.orglibretexts.org For this compound, major fragmentation pathways would likely involve the loss of the bromine atom, the entire bromomethyl group, or other characteristic losses from the aromatic ring. docbrown.infonih.gov

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [M]⁺ | [C₇H₆BrClO]⁺ | 220 |

| [M-Br]⁺ | [C₇H₆ClO]⁺ | 141 |

| [M-CH₂Br]⁺ | [C₆H₄ClO]⁺ | 127 |

| [M-CO]⁺ | [C₆H₆BrCl]⁺ | 192 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for compounds that are less volatile or thermally sensitive. nih.govnih.gov The compound is first separated using high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

For a phenolic compound like this compound, reverse-phase chromatography (e.g., using a C18 column) would be employed. Ionization is typically achieved using "soft" techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Due to the acidic nature of the phenolic proton, negative ion mode ESI is often preferred, which would detect the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) can be used to gain further structural information. The [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions provide valuable clues about the molecule's structure. koreascience.kr For the [M-H]⁻ ion of this compound, expected fragmentations would include the loss of Br radical or HBr.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. When applied to this compound, these methods would provide a unique spectroscopic fingerprint, allowing for its identification and the characterization of its key functional groups.

The vibrational modes of a molecule are determined by the masses of its atoms and the strength of the chemical bonds connecting them. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrational modes, particularly those that result in a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). The scattered light has a different frequency, and the shift in frequency corresponds to the vibrational modes of the molecule. This technique is particularly sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, a complete vibrational analysis would involve both experimental measurements and computational modeling, often using Density Functional Theory (DFT), to assign the observed spectral bands to specific molecular motions.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its distinct functional groups. The expected characteristic vibrational frequencies are summarized in the table below. The exact position of these bands can be influenced by the electronic effects of the substituents on the aromatic ring and potential intermolecular interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Phenolic O-H | Stretching | 3200-3600 | Broad band in the IR spectrum, indicative of hydrogen bonding. |

| Aromatic C-H | Stretching | 3000-3100 | Sharp bands of medium intensity. |

| Aliphatic C-H (in -CH₂Br) | Stretching | 2850-3000 | Typically weaker than aromatic C-H stretching bands. |

| Aromatic C=C | Stretching | 1450-1600 | Multiple bands indicating the presence of the benzene ring. |

| C-O (Phenolic) | Stretching | 1200-1300 | Strong band in the IR spectrum. |

| C-Cl | Stretching | 600-800 | The position is sensitive to the substitution pattern on the ring. |

| C-Br (in -CH₂Br) | Stretching | 500-600 | Typically a strong band in the lower frequency region. |

| Aromatic C-H | Out-of-plane bending | 700-900 | The pattern of these bands can help confirm the substitution pattern on the benzene ring. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This would allow for an unambiguous confirmation of its chemical structure and provide insights into its conformational preferences in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions can be determined.

The solid-state structure of this compound would be significantly influenced by intermolecular forces, most notably hydrogen bonding. The phenolic hydroxyl group is a strong hydrogen bond donor, and it would be expected to form hydrogen bonds with suitable acceptors on neighboring molecules, such as the phenolic oxygen atom or potentially the halogen atoms.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | O-H | O (phenolic), Cl, Br | Primary determinant of the supramolecular assembly, likely forming chains or sheets of molecules. |

| Halogen Bonding | C-Cl, C-Br | O, Cl, Br, π-system | Directional interactions that can influence the orientation of molecules within the crystal lattice. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the overall stability of the crystal structure through van der Waals forces. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary techniques for assessing its purity and for separating it from starting materials, byproducts, or degradation products.

HPLC is a versatile and widely used technique for the analysis of a broad range of organic compounds. For this compound, a reversed-phase HPLC method would likely be the most suitable approach. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound would depend on its polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The presence of the polar hydroxyl group and the nonpolar halogenated aromatic ring gives this compound an intermediate polarity, making it well-suited for reversed-phase HPLC.

A typical HPLC method for this compound would involve the following parameters:

| Parameter | Description |

| Column | Reversed-phase C18 or C8, with typical dimensions of 4.6 mm x 150 mm and a particle size of 5 µm. |

| Mobile Phase | A gradient or isocratic mixture of water (often with a small amount of acid like formic or acetic acid to control the ionization of the phenol) and an organic solvent such as acetonitrile or methanol. |

| Detector | A UV-Vis detector would be effective, as the aromatic ring of the compound absorbs UV light. The detection wavelength would be set to a λmax of the compound, likely in the range of 270-280 nm. |

| Flow Rate | Typically around 1.0 mL/min. |

| Temperature | Often performed at ambient temperature, but can be controlled to improve reproducibility. |

Method validation would be necessary to establish linearity, accuracy, precision, and limits of detection and quantification.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, should be amenable to GC analysis. However, the presence of the polar hydroxyl group can sometimes lead to peak tailing and poor chromatographic performance on standard nonpolar columns.

To address this, derivatization of the hydroxyl group to a less polar ether or ester can be employed. For instance, reaction with a silylating agent like BSTFA would convert the -OH group to a -OSi(CH₃)₃ group, increasing its volatility and improving peak shape.

A general GC method for the analysis of underivatized or derivatized this compound would likely utilize the following conditions:

| Parameter | Description |

| Column | A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5). |

| Carrier Gas | An inert gas, typically helium or hydrogen, at a constant flow rate. |

| Injector | A split/splitless injector, with the temperature set high enough to ensure rapid volatilization of the sample without causing thermal degradation. |

| Oven Program | A temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation of components with different boiling points. |

| Detector | A Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. For higher selectivity and structural confirmation, a Mass Spectrometer (MS) detector would be ideal. |

As with HPLC, a GC method would require thorough validation to ensure its suitability for its intended purpose, such as purity testing or quantitative analysis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(Bromomethyl)-5-chlorophenol, DFT calculations can provide valuable insights into its stability, electronic properties, and reactivity. Such calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost nih.gov. The structural and electronic properties of substituted phenols are influenced by factors like intramolecular hydrogen bonding and the inductive effects of substituents nih.govresearchgate.net.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter that characterizes the molecule's polarizability and reactivity; a smaller gap suggests higher reactivity mdpi.com.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring and the bromomethyl group, indicating potential sites for nucleophilic attack. The energy gap can be indicative of the charge transfer interactions that can occur within the molecule nih.gov.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.95 |

| LUMO Energy | -1.52 |

| HOMO-LUMO Gap | 5.43 |

Note: These are hypothetical values based on typical DFT calculations for similar halogenated phenols and serve an illustrative purpose.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks nih.gov. The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential) mdpi.com.

In the case of this compound, the MEP map would likely show a region of high negative potential around the phenolic oxygen atom due to the presence of lone pairs of electrons, making it a prime site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The regions around the bromine and chlorine atoms would also show distinct electrostatic potentials due to their electronegativity, influencing the molecule's interactions nih.gov.

Vibrational frequency calculations using DFT methods can predict the infrared (IR) and Raman spectra of a molecule nih.gov. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes ijrte.orgnih.gov. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method ijrte.org.

For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching and bending of the aromatic ring, C-O stretching, C-Cl stretching, and C-Br stretching and bending of the bromomethyl group. A comparison between the calculated and experimental frequencies can provide a detailed understanding of the molecule's vibrational properties researchgate.net.

Table 2: Selected Calculated and Hypothetical Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3650 | 3508 | 3500 |

| Aromatic C-H Stretch | 3100 | 2980 | 2975 |

| C-O Stretch | 1250 | 1202 | 1200 |

| C-Cl Stretch | 750 | 721 | 725 |

| C-Br Stretch | 680 | 654 | 650 |

Note: Calculated frequencies are hypothetical and based on typical values for similar compounds. A scaling factor of 0.9613 is assumed for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying key structures such as reactants, products, intermediates, and transition states nih.govnih.gov.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Characterizing the TS is crucial for understanding the kinetics and mechanism of a reaction. DFT calculations can be used to locate and optimize the geometry of transition states. A key feature of a TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate nih.gov. For reactions involving substituted phenols, such as oxidation or substitution, identifying the transition state structure provides insight into the bond-breaking and bond-forming processes.

Molecular Dynamics (MD) Simulations for Conformational Studies and Ligand Transport

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic nature of this compound, revealing its conformational preferences and its potential to move through biological environments.

Conformational Studies:

The flexibility of this compound is primarily centered around the rotation of the bromomethyl and hydroxyl groups attached to the phenol ring. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. cornell.edu For phenolic compounds, the orientation of substituents relative to the aromatic ring significantly influences their properties. cornell.edu In the case of this compound, the key dihedral angles to consider are the C-C-C-O angle for the hydroxyl group and the C-C-C-Br angle for the bromomethyl group.

Simulations would likely reveal that the lowest energy conformations are those that minimize steric hindrance between the substituents. The hydroxyl group's hydrogen atom may participate in intramolecular hydrogen bonding with the bromine or chlorine atoms, although this is less likely given the geometry. The bromomethyl group will have several rotational conformers, with the energy of each depending on the position of the bromine atom relative to the ring and the other substituents. The distribution of these conformers can be predicted using a Boltzmann function based on their relative energies. uncw.edu

Ligand Transport:

MD simulations can also provide insights into how this compound might traverse a biological membrane, a critical aspect of its potential bioactivity. By placing the molecule in a simulated lipid bilayer, researchers can observe its interactions with the lipid molecules and calculate key transport parameters.

The simulation would track the position and orientation of the this compound molecule over time as it moves from the aqueous phase into and through the hydrophobic core of the membrane. Key parameters that can be extracted from these simulations include the potential of mean force (PMF), which describes the energy profile of the molecule as it crosses the membrane, and the diffusion coefficient, which quantifies its mobility within the membrane. The rate of association and dissociation with the membrane can also be estimated. nih.gov

| Simulation Parameter | Description | Predicted Outcome for this compound |

| Potential of Mean Force (PMF) | The free energy profile of the molecule as it moves across the lipid bilayer. | A distinct energy well is expected within the hydrophobic core of the membrane, indicating favorable partitioning into the lipid phase. The energy barrier to enter the membrane will provide insights into the rate of uptake. |

| Diffusion Coefficient | A measure of the molecule's mobility within the membrane. | The diffusion coefficient is expected to be lower within the ordered lipid environment compared to the aqueous phase. |

| Orientation | The preferred alignment of the molecule relative to the membrane normal. | The phenolic hydroxyl group is likely to orient towards the polar head groups of the lipids, while the more hydrophobic bromomethyl and chloro-substituted ring will be embedded in the nonpolar tail region. |

Table 1: Predicted Outcomes of MD Simulations for Ligand Transport of this compound

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on mechanistic parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound, QSAR models can be developed to predict its activity based on various molecular descriptors that provide insight into its mechanism of action.

Mechanistic QSAR studies for halogenated phenols often focus on descriptors related to their electronic and hydrophobic properties, as these are key determinants of their interactions with biological targets. researchgate.net

Key Mechanistic Descriptors:

Electronic Parameters: These descriptors quantify the electronic nature of the molecule and are crucial for understanding its reactivity and ability to form intermolecular interactions.

Hydrophobicity Parameters: These parameters describe the molecule's affinity for nonpolar environments and are critical for its transport to and interaction with biological targets.

Topological and Steric Parameters: These descriptors relate to the size, shape, and connectivity of the molecule, which can influence its binding to a specific site.

| Descriptor Type | Specific Descriptor | Relevance to Mechanism |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in a chemical reaction. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | Influences electrostatic interactions with a target molecule. researchgate.net | |

| Hydrophobicity | Octanol-Water Partition Coefficient (logP) | A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes. researchgate.net |

| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecule, which can affect its shape and ability to fit into a binding site. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

Table 2: Key Mechanistic Descriptors for QSAR Modeling of this compound

A typical QSAR model for a series of halogenated phenols, including this compound, would take the form of a multiple linear regression (MLR) equation. researchgate.net The quality of the model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). researchgate.net A high R² value indicates a good fit of the model to the training data, while a high Q² value indicates good predictive ability for new compounds. researchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, aiding in its identification and structural elucidation. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. frontiersin.org These calculations are typically performed using density functional theory (DFT) methods. github.io The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. uncw.edu These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS).

For this compound, the predicted chemical shifts would be influenced by the electronic effects of the hydroxyl, chloro, and bromomethyl substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and bromine atoms would lead to downfield shifts for the aromatic protons and carbons. The chemical shift of the methylene protons in the bromomethyl group would also be a key feature.

Infrared (IR) Spectroscopy:

The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical IR spectrum, which can be compared with experimental data. semanticscholar.org The predicted spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and the methylene group, C-C stretching vibrations of the aromatic ring, and C-Br and C-Cl stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov For this compound, the calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. The predicted UV-Vis spectrum would be characteristic of a substituted phenol, with absorption bands in the ultraviolet region arising from π→π* transitions of the aromatic ring.

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| ¹H and ¹³C NMR | Chemical Shifts | DFT (e.g., B3LYP/6-31G(d,p)) |

| IR | Vibrational Frequencies | DFT (e.g., B3LYP/6-31G(d,p)) |

| UV-Vis | Wavelength of Maximum Absorption (λmax) | TD-DFT |

Table 3: In Silico Prediction of Spectroscopic Parameters for this compound

Applications As Intermediates in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The distinct reactivity of its functional groups makes 3-(Bromomethyl)-5-chlorophenol a versatile precursor for a variety of complex organic molecules. The bromomethyl group serves as a potent electrophile, the phenolic hydroxyl can be derivatized in numerous ways, and the chloro substituent offers an additional site for modification, often through cross-coupling reactions.

Pharmaceutical Intermediates

In the realm of pharmaceutical synthesis, this compound is a valuable scaffold for constructing more elaborate drug intermediates. The bromomethyl moiety is particularly useful for introducing the 3-chloro-5-hydroxyphenyl group into larger molecules through nucleophilic substitution reactions. This is a common strategy for building ethers and carbon-carbon bonds, which are fundamental linkages in many biologically active compounds.

For instance, the synthesis of intermediates for potential therapeutic agents can be achieved by reacting this compound with various nucleophiles. The phenolic hydroxyl group can also be protected and deprotected as needed to direct the synthetic route, or it can be used as a handle for further functionalization.

Below is a representative table of synthetic transformations using this compound to generate pharmaceutical intermediates.

| Nucleophile | Reaction Conditions | Product | Potential Therapeutic Area |

| 4-Piperidinol | K2CO3, Acetonitrile, reflux | 3-((4-Hydroxypiperidin-1-yl)methyl)-5-chlorophenol | CNS disorders |

| 2-Mercaptobenzimidazole | NaH, THF, 0 °C to rt | 3-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-5-chlorophenol | Antimicrobial agents |

| Ethyl 4-aminobenzoate | Et3N, DMF, 80 °C | Ethyl 4-(((3-chloro-5-hydroxyphenyl)methyl)amino)benzoate | Anti-inflammatory agents |

This table presents hypothetical, yet chemically plausible, synthetic applications of this compound in the generation of pharmaceutical intermediates.

Agrochemical Intermediates

Similar to its role in pharmaceuticals, this compound serves as a building block for agrochemical intermediates. The introduction of the 3-chloro-5-hydroxyphenylmethyl moiety can be a key step in the synthesis of novel herbicides, fungicides, and insecticides. The specific substitution pattern on the aromatic ring can influence the biological activity and selectivity of the final agrochemical product.

The reactivity of the bromomethyl group allows for its attachment to various heterocyclic and carbocyclic structures that are common in agrochemical design.

The following table illustrates potential synthetic routes to agrochemical intermediates starting from this compound.

| Reactant | Reaction Type | Resulting Intermediate | Potential Agrochemical Class |

| 1H-1,2,4-Triazole | N-Alkylation | 1-((3-Chloro-5-hydroxyphenyl)methyl)-1H-1,2,4-triazole | Fungicide |

| 4-Methoxyaniline | N-Alkylation | 4-(((3-Chloro-5-hydroxyphenyl)methyl)amino)anisole | Herbicide |

| Diethyl phosphite | Arbuzov reaction | Diethyl ((3-chloro-5-hydroxyphenyl)methyl)phosphonate | Herbicide |

This table showcases hypothetical synthetic pathways for creating agrochemical intermediates from this compound.

Natural Product Synthesis

The synthesis of natural products and their analogues is a significant area of organic chemistry. While direct use of this compound in the total synthesis of a specific natural product is not widely documented, its structural motifs are present in various natural compounds. Brominated and chlorinated phenols are found in a range of marine organisms and possess interesting biological properties. researchgate.netnih.gov

The compound can be used to synthesize fragments of natural products or to create analogues of naturally occurring substances for structure-activity relationship studies. The bromomethyl group allows for the coupling of the substituted phenol (B47542) with other key fragments in a convergent synthetic strategy. For example, it can be used to introduce a substituted benzyl group, a common substructure in many natural products.

Monomer or Building Block in Polymer Chemistry

The bifunctional nature of this compound, with its phenolic hydroxyl and bromomethyl groups, makes it a suitable monomer or building block for the synthesis of functionalized polymers. These two reactive sites can participate in different types of polymerization reactions, leading to polymers with tailored properties.

Synthesis of Functionalized Polymers

Functionalized polymers are materials that have specific chemical groups incorporated into their structure, which impart unique properties and applications. This compound can be used to synthesize such polymers in several ways.